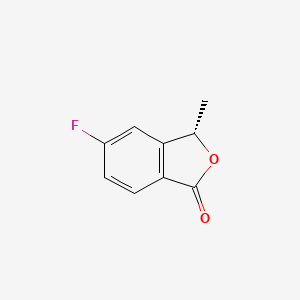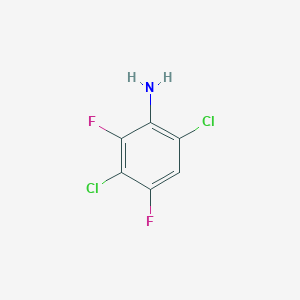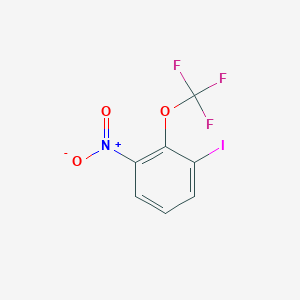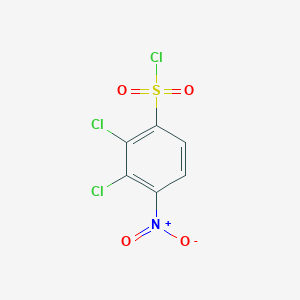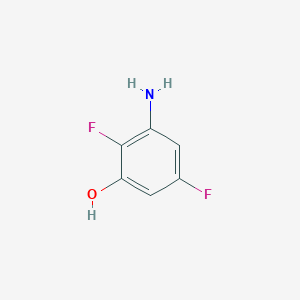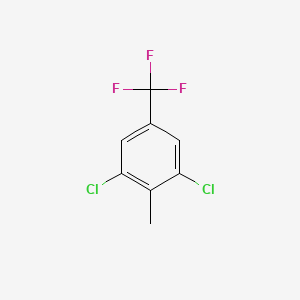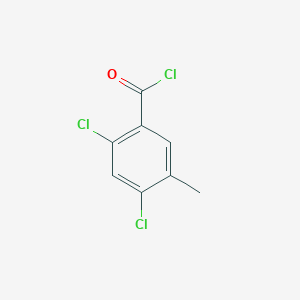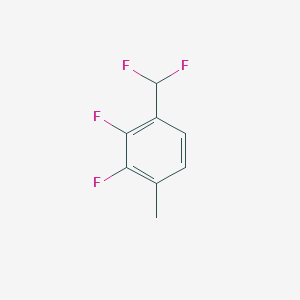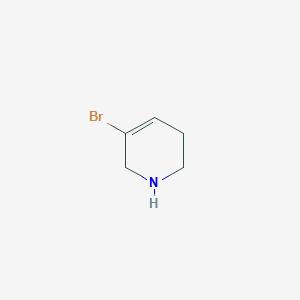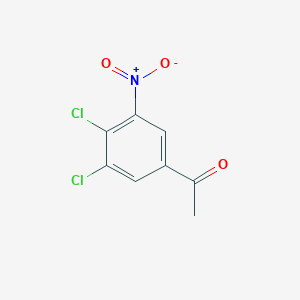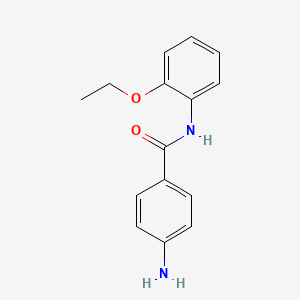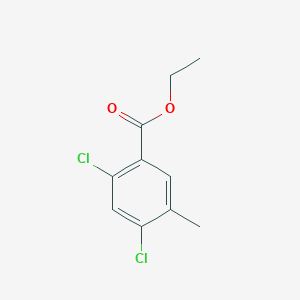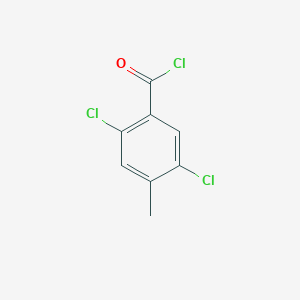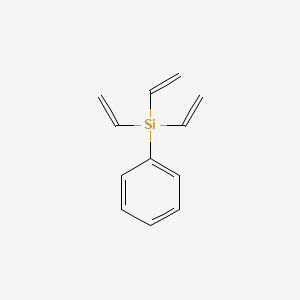
Phenyltrivinylsilane
描述
Phenyltrivinylsilane is an organosilicon compound with the molecular formula C12H14Si. It is characterized by a phenyl group attached to a silicon atom, which is further bonded to three vinyl groups. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Phenyltrivinylsilane can be synthesized through several methods. One common synthetic route involves the reaction of phenylsilane with vinylmagnesium bromide in the presence of a catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0°C to room temperature and a solvent such as tetrahydrofuran.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Phenyltrivinylsilane undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form this compound hydride.
Substitution: The vinyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: this compound hydride.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Phenyltrivinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the development of silicon-based biomaterials and as a probe in biological studies.
Industry: It is used in the production of advanced materials, such as silicone resins and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of phenyltrivinylsilane involves its ability to undergo various chemical reactions due to the presence of reactive vinyl groups. These groups can participate in addition reactions, forming new bonds with other molecules. The phenyl group provides stability and enhances the compound’s reactivity. The silicon atom acts as a central hub, allowing for the formation of complex molecular structures.
相似化合物的比较
Similar Compounds
Phenyltrimethylsilane: Similar structure but with methyl groups instead of vinyl groups.
Phenyltriethoxysilane: Contains ethoxy groups instead of vinyl groups.
Phenyltrifluorosilane: Contains fluorine atoms instead of vinyl groups.
Uniqueness
Phenyltrivinylsilane is unique due to the presence of three vinyl groups, which provide high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry, offering distinct advantages over similar compounds with different substituents.
属性
IUPAC Name |
tris(ethenyl)-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h4-11H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPAQRDHMJPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride](/img/structure/B3110571.png)
